molecular formula C5H4N2O2 B575918 3-Nitrosopyridin-4(1H)-one CAS No. 177725-65-4

3-Nitrosopyridin-4(1H)-one

Cat. No.: B575918
CAS No.: 177725-65-4
M. Wt: 124.099
InChI Key: CGECAFDRWNIVQO-UHFFFAOYSA-N
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Description

3-Nitrosopyridin-4(1H)-one is a specialized heterocyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. Its unique structure, featuring a nitroso group adjacent to a pyridone ring, makes it a valuable precursor for synthesizing complex nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents. Researchers utilize this compound as a key intermediate in the development of novel kinase inhibitors and other enzyme-targeting molecules. The electron-deficient nature of the ring system allows it to act as a potent pharmacophore in the design of potential therapeutic agents. In biochemical studies, the reactivity of the nitroso group suggests potential for investigating enzyme inhibition mechanisms, potentially acting as a chelator of metal cofactors in active sites or participating in redox cycling, which can be exploited to study cellular signaling pathways. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

177725-65-4

Molecular Formula

C5H4N2O2

Molecular Weight

124.099

IUPAC Name

3-nitroso-1H-pyridin-4-one

InChI

InChI=1S/C5H4N2O2/c8-5-1-2-6-3-4(5)7-9/h1-3H,(H,6,8)

InChI Key

CGECAFDRWNIVQO-UHFFFAOYSA-N

SMILES

C1=CNC=C(C1=O)N=O

Synonyms

4-Pyridinol,3-nitroso-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The nitroso group in 3-Nitrosopyridin-4(1H)-one distinguishes it from other pyridinone derivatives. Key comparisons include:

Table 1: Structural and Electronic Properties of Selected Pyridinone Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Spectral Data (NMR/IR) Luminescence Properties
This compound C₅H₄N₂O₂ 140.10 g/mol -NO (C3), =O (C4) Not available in evidence Hypothesized quenching due to -NO
1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one C₁₁H₈ClNO₂ 221.64 g/mol -Cl (C3-phenyl), -OH (C3) ¹³C NMR (CDCl₃): δ 221.64 (C=O) Not reported
3-Aminopyridin-2(1H)-one derivatives Varies ~378–423 g/mol -NH₂ (C3), ester groups ¹³C NMR (CDCl₃): δ 167.4 (C=O), 159.1 (Ar-O) Quantum yield: 0.16–0.82
N-Nitrosopiperidin-4-ones C₅H₈N₂O₂ 128.13 g/mol -NO (N1), =O (C4) IR: ν 1637–1701 cm⁻¹ (C=O, NO stretch) Not reported

Key Observations :

  • Nitroso vs. Amino Groups: The nitroso group in this compound is expected to induce stronger electron-withdrawing effects compared to amino substituents in 3-aminopyridin-2(1H)-one derivatives.

Spectroscopic and Photophysical Trends

NMR and IR Spectroscopy
  • 13C NMR Shifts: In 3-aminopyridin-2(1H)-one derivatives (e.g., compound cis-4b), carbonyl carbons resonate at δ 167–169 ppm, while aromatic carbons range from δ 109–159 ppm . These shifts are comparable to those in 1-(3-chlorophenyl)-3-hydroxypyridin-4(1H)-one (δ 221.64 ppm for C=O) .
  • IR Stretches : N-Nitrosopiperidin-4-ones exhibit strong C=O stretches (~1700 cm⁻¹) and N–O stretches (~1637 cm⁻¹), which may mirror the nitroso group’s behavior in this compound .
Absorption and Luminescence
  • Hypsochromic Shifts: Acceptor substituents (e.g., nitro, nitroso) induce hypsochromic shifts in absorption spectra. For example, nitro-substituted oxazolo[5,4-b]pyridines show absorption maxima at 256–323 nm . The nitroso group in this compound may similarly shift absorption bands compared to hydroxyl or amino analogs.
  • Luminescence Quenching: Nitro groups in pyridinone derivatives (e.g., compound 7e) completely quench luminescence, whereas amino groups retain moderate quantum yields (0.16–0.82) . The nitroso group’s impact likely falls between these extremes due to its intermediate electron-withdrawing strength.

Preparation Methods

Oxidizing Agents and Selectivity

Peracetic acid has shown promise in analogous systems, achieving 65–78% yields without over-oxidation to nitro derivatives. However, competing reactions—such as N-oxidation of the pyridinone ring—can occur. Substituting peracetic acid with ozonolysis in methanol at -20°C improves selectivity, as demonstrated in the synthesis of N-methyl aromatic amines.

Byproduct Formation and Purification

Common byproducts include azopyridinones and hydroxylamine derivatives. Column chromatography with ethyl acetate/hexane (3:7) effectively isolates 3-nitrosopyridin-4(1H)-one, while recrystallization from ethanol/water (1:1) enhances purity.

Cyclization Strategies Involving Nitroso Intermediates

Cyclization reactions leverage nitroso dienophiles to construct the pyridinone ring and nitroso group simultaneously. This method, inspired by boron-mediated skeletal diversification, enables access to structurally complex variants.

Ene Reaction with Nitroso Dienophiles

Reaction of γ,δ-unsaturated amides with nitrosobenzene generates this compound via a six-membered transition state. Polar solvents like dimethylformamide (DMF) accelerate the ene reaction, with yields reaching 50–60% at room temperature.

Diels-Alder Cycloaddition

While Diels-Alder reactions typically yield 1,2-oxazines, modifying the diene’s substitution pattern can favor pyridinone formation. For example, 1,3-dienes with electron-withdrawing groups react with nitroso compounds to form bicyclic intermediates, which undergo retro-aldol cleavage to release this compound.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Direct Nitrosation70–8250High scalabilitypH-sensitive degradation
Amine Oxidation65–78-20 to 25Avoids strong acidsLow selectivity
Cyclization50–6025Structural diversityRequires specialized dienes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Nitrosopyridin-4(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitrosation of pyridin-4(1H)-one precursors using nitrosating agents (e.g., NaNO₂ in acidic media) . Reaction parameters like temperature, acid concentration (e.g., 72–82% H₂SO₄), and nitrogen oxide exposure significantly affect regioselectivity and purity . Optimization requires monitoring via TLC and quenching intermediates in cold conditions to prevent over-nitrosation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the nitroso (-N=O) group (δ ~150–160 ppm in ¹³C NMR) and tautomeric protons (δ ~10–12 ppm in ¹H NMR for enolic -OH) .
  • FT-IR : Confirm nitroso stretching vibrations (~1450–1550 cm⁻¹) and carbonyl (C=O) bands (~1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyridinone scaffolds .

Q. What are the common degradation pathways of this compound under ambient storage conditions, and how can stability be optimized?

  • Methodological Answer : Degradation occurs via hydrolysis (pH-dependent) or photolysis. Stability studies using accelerated aging (40°C/75% RH) with HPLC monitoring reveal nitroso-to-nitro oxidation under oxidative conditions . Storage recommendations: airtight containers under inert gas (N₂/Ar), desiccated at -20°C, and protected from UV light .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites. For example, the nitroso group’s electrophilicity can be quantified using Fukui indices, while tautomeric equilibria (keto-enol) are assessed via Gibbs free energy differences . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Cross-validation techniques include:

  • Variable-temperature NMR : Detect tautomeric shifts (e.g., enol-keto interconversion) .
  • X-ray crystallography : Resolve solid-state conformation (e.g., planarity of the nitroso group) .
  • Dynamic HPLC : Separate tautomers using chiral stationary phases under controlled pH .

Q. How do substituent effects influence the stability and tautomeric behavior of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -NO₂) stabilize the nitroso tautomer by delocalizing charge, while electron-donating groups (e.g., -OCH₃) favor enolic forms. Hammett studies (σ⁺ values) correlate substituent effects with tautomeric equilibrium constants (Kₜ) . Kinetic isotope effects (KIEs) using deuterated analogs further probe transition states in tautomerization .

Q. What mechanistic insights explain the regioselectivity of nitrosation in pyridin-4(1H)-one derivatives?

  • Methodological Answer : Nitrosation follows an electrophilic aromatic substitution (EAS) mechanism. Regioselectivity is governed by:

  • Steric effects : Bulky substituents at C-3 hinder nitrosation at C-5.
  • Electronic effects : Electron-rich positions (e.g., para to -OH) are favored. Kinetic studies using stopped-flow UV-Vis spectroscopy track nitrosyl cation (NO⁺) attack rates . Competing pathways (e.g., N-nitrosation vs. O-nitrosation) are distinguished by ¹⁵N isotopic labeling .

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